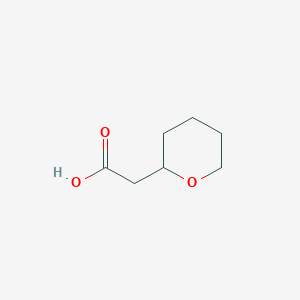
H-Trp-Leu-OH
Overview
Description
L-Tryptophan-L-leucine is a dipeptide composed of the amino acids L-tryptophan and L-leucine L-tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals, while L-leucine is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic regulation
Mechanism of Action
Target of Action
Trp-Leu, a dipeptide composed of tryptophan and leucine, has been found to interact with various targets in biological systems. One of the primary targets of Trp-Leu is the acetolactate synthase (ALS) enzyme . ALS is a key enzyme involved in the biosynthesis of branched-chain amino acids. The Trp-Leu dipeptide has been shown to inhibit the activity of ALS, leading to resistance in certain plant species to ALS-inhibiting herbicides .
Mode of Action
The mode of action of Trp-Leu involves its interaction with the ALS enzyme. Specifically, an amino acid mutation, Trp-574-Leu, has been identified in the ALS gene of certain resistant plant populations . This mutation appears to confer resistance to ALS-inhibiting herbicides, suggesting that Trp-Leu interacts with the ALS enzyme at this specific site .
Biochemical Pathways
The interaction of Trp-Leu with the ALS enzyme affects the biosynthesis of branched-chain amino acids. When the activity of ALS is inhibited, the production of these amino acids is reduced, which can have downstream effects on various biochemical pathways. For instance, these amino acids are essential for protein synthesis, and their reduced availability can impact the growth and development of organisms .
Pharmacokinetics
They can also be metabolized by various enzymes and excreted through the kidneys .
Result of Action
The primary result of Trp-Leu’s action is the inhibition of ALS activity, leading to reduced biosynthesis of branched-chain amino acids. In the context of herbicide resistance, this can result in the survival of certain plant species in the presence of ALS-inhibiting herbicides . Moreover, the Trp-574-Leu mutation and P450-mediated enhanced metabolism coexist in certain plant species to generate herbicide resistance .
Action Environment
The action of Trp-Leu can be influenced by various environmental factors. For instance, the efficacy of Trp-Leu in inhibiting ALS activity can be affected by the presence of other compounds or environmental stressors. Additionally, the stability of Trp-Leu can be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Trp-Leu participates in a variety of biochemical reactions. Tryptophan, one of the components of Trp-Leu, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate physiological functions such as inflammation, metabolism, immune responses, and neurological function .
Cellular Effects
The effects of Trp-Leu on cells and cellular processes are diverse. As a precursor to many bioactive compounds, tryptophan influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Trp-Leu exerts its effects through various mechanisms. The tryptophan component of Trp-Leu can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Metabolic Pathways
Trp-Leu is involved in several metabolic pathways. Tryptophan, a component of Trp-Leu, primarily undergoes metabolism through the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tryptophan-L-leucine can be synthesized through peptide bond formation between L-tryptophan and L-leucine. This process typically involves the activation of the carboxyl group of L-tryptophan and the subsequent nucleophilic attack by the amino group of L-leucine. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of L-tryptophan and L-leucine often involves microbial fermentation. For L-tryptophan, Escherichia coli and Corynebacterium glutamicum are commonly used production hosts due to their well-characterized genetic backgrounds and ease of genetic manipulation . L-leucine production also utilizes similar microbial fermentation techniques, with optimization of metabolic pathways to enhance yield and productivity.
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan-L-leucine can undergo various chemical reactions, including:
Oxidation: The indole side chain of L-tryptophan can be selectively oxidized using reagents like oxaziridine.
Reduction: Reduction reactions can modify the functional groups present in the dipeptide.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the indole side chain of L-tryptophan.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole side chain can lead to the formation of cyclized alkaloid-like structures .
Scientific Research Applications
L-Tryptophan-L-leucine has a wide range of scientific research applications:
Chemistry: It is used in studies involving peptide synthesis and modification.
Biology: The dipeptide is studied for its role in protein synthesis and metabolic regulation.
Medicine: L-tryptophan is a precursor for serotonin, a neurotransmitter involved in mood regulation, while L-leucine is important for muscle protein synthesis and recovery
Industry: Both amino acids are used in the production of food additives, animal feed, and pharmaceuticals
Comparison with Similar Compounds
L-Tryptophan: An essential amino acid involved in serotonin synthesis and other metabolic pathways.
L-Leucine: A branched-chain amino acid important for protein synthesis and metabolic regulation.
Other Dipeptides: Similar dipeptides like L-tryptophan-L-valine and L-leucine-L-isoleucine have comparable properties but differ in their specific amino acid composition and resulting biological effects.
Properties
CAS No. |
13123-35-8 |
|---|---|
Molecular Formula |
C17H23N3O3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
LYMVXFSTACVOLP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
physical_description |
Solid |
Synonyms |
Trp-Leu tryptophan-leucine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Trp-Leu identified in these studies?
A1: Trp-Leu exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV). []
Q2: How does Trp-Leu interact with DPP-IV to exert its inhibitory effect?
A2: Research suggests that Trp-Leu can inhibit DPP-IV through both competitive and non-competitive mechanisms, indicating potential interactions at different binding sites on the enzyme. []
Q3: Beyond DPP-IV, are there other known targets of Trp-Leu?
A3: Yes, studies have shown that Trp-Leu can also act as an inhibitor of angiotensin I-converting enzyme (ACE). []
Q4: What are the downstream effects of Trp-Leu inhibiting ACE?
A4: Inhibiting ACE can lead to a decrease in the production of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition can contribute to lower blood pressure. []
Q5: What is the molecular formula and weight of Trp-Leu?
A5: The molecular formula of Trp-Leu is C14H19N3O2. Its molecular weight is approximately 261.32 g/mol.
Q6: What spectroscopic techniques have been used to characterize Trp-Leu?
A6: Researchers have employed nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and interactions of Trp-Leu. Both 1H and 13C NMR data have provided valuable insights into its conformational behavior. []
Q7: How does Trp-Leu behave under simulated gastrointestinal conditions?
A7: Studies show that Trp-Leu exhibits remarkable stability when subjected to digestive enzymes like pepsin, chymotrypsin, and trypsin. [] This stability suggests its potential for oral administration.
Q8: Does Trp-Leu possess any intrinsic catalytic activity?
A8: The provided research does not suggest that Trp-Leu acts as a catalyst. Its primary role, as evidenced by the studies, is as an inhibitor of enzymes like DPP-IV and ACE.
Q9: How does the position of Trp and Leu within the dipeptide affect its activity?
A9: Research has shown that the dipeptide Trp-Leu exhibits significantly higher inhibitory activity against DPP-IV compared to its reverse sequence, Leu-Trp. This difference highlights the importance of amino acid sequence in determining biological activity. []
Q10: Does modifying the N-terminal amino acid of Trp-Leu affect its interaction with ACE?
A10: Yes, studies on tofuyo, a fermented soybean food, identified both Trp-Leu and Ile-Phe-Leu as ACE inhibitors. The presence of either tryptophan or isoleucine at the N-terminal position indicates some flexibility in the structural requirements for ACE inhibition. []
Q11: Has the efficacy of Trp-Leu as a DPP-IV inhibitor been tested in cellular or animal models?
A11: While the research confirms Trp-Leu's ability to inhibit DPP-IV in vitro, [] further studies using cell-based assays and animal models are needed to understand its efficacy in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(diethylazaniumyl)ethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium; dihydrogen phosphate](/img/structure/B79609.png)

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)










